molecular formula C23H22N4O2S B4646959 N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea

N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4646959
M. Wt: 418.5 g/mol
InChI Key: BQRILVAQSJHUQY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it an ideal candidate for various research studies.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases. It has also been shown to have anticancer properties, which make it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, which make it an ideal candidate for various research studies. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for the research on N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea. One direction is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to study its potential use as a diagnostic tool for certain diseases. Additionally, more research is needed to fully understand the anticancer properties of this compound and to develop it as a potential cancer therapy. Finally, future research can focus on developing new derivatives of this compound with enhanced biological activities and improved pharmacological properties.
Conclusion:
This compound is a unique chemical compound that has potential applications in scientific research. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there is still much to be learned about the mechanism of action of this compound, it is clear that it has significant potential for various research studies. Further research is needed to fully understand the properties of this compound and to develop it as a potential therapy for various diseases.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-28-18-10-11-21(29-2)20(14-18)24-23(30)25-22-12-13-27(26-22)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRILVAQSJHUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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